5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.2ClH/c1-12-2-4-13(5-3-12)7-8-6-9(10(14)15)11-16-8;;/h6H,2-5,7H2,1H3,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZKQQVHGHOJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=NO2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride is C10H17Cl2N3O3, with a molecular weight of 298.16 g/mol. The compound features a piperazine ring and an oxazole ring, which are known for their diverse biological activities. Its structural uniqueness may contribute to its interaction with various biological targets.
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it may interact with specific molecular pathways involved in cell signaling and apoptosis. The presence of the piperazine moiety suggests potential interactions with receptors or enzymes that are critical in cancer biology and neuropharmacology.
Anticancer Potential
Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | MDA-MB-231 | 2.41 | Caspase activation leading to cell death |
These findings suggest that derivatives of the oxazole structure may induce apoptosis in cancer cells through mechanisms involving p53 and caspase pathways .
Neuropharmacological Effects
The piperazine component is often associated with neuroactive properties. Compounds containing piperazine have been studied for their potential in treating neurological disorders. The ability of 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride to modulate neurotransmitter systems could be explored further in preclinical studies.
Case Studies
A recent study highlighted the synthesis and biological evaluation of various oxazole derivatives, including those structurally related to our compound. These derivatives were tested against different cancer cell lines, revealing promising results in terms of cytotoxicity:
- Cytotoxicity Assay : The compounds demonstrated varying degrees of cytotoxicity against human leukemia (CEM-C7) and breast cancer (MCF-7) cell lines.
- Flow Cytometry Analysis : This analysis indicated that certain derivatives could induce apoptosis in a dose-dependent manner, emphasizing their potential as therapeutic agents .
Comparative Studies
Comparative studies with known anticancer agents such as doxorubicin showed that some oxazole derivatives exhibited superior activity against specific cancer types. For example:
| Compound | Target Cancer Type | Comparison Agent | Activity Level |
|---|---|---|---|
| 5a | Human Melanoma (MEL-8) | Doxorubicin | Higher |
| 5b | Breast Adenocarcinoma | Tamoxifen | Comparable |
These results underscore the potential of 5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride as a candidate for further development in cancer therapy .
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its antitumor and cytotoxic properties. Research indicates that derivatives of oxazole compounds often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing the oxazole moiety have shown promise in inhibiting cancer cell proliferation. For instance, studies demonstrate that related oxazole derivatives can target specific cancer types, including breast and colon cancers, with varying degrees of efficacy against resistant strains of these cancers .
- Antimicrobial Properties : The compound's structure suggests potential activity against various pathogens. Oxazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for the development of new antimicrobial agents .
- Inhibition of Enzymatic Activity : Some studies indicate that oxazole derivatives can inhibit key enzymes involved in disease processes, such as kinases and topoisomerases, which are crucial in cancer cell proliferation and survival .
Therapeutic Potential
The therapeutic applications of this compound are diverse:
- Cancer Treatment : Given its anticancer properties, there is potential for its use in chemotherapy regimens. Its ability to selectively target cancer cells while sparing healthy cells is a significant advantage .
- Neurological Disorders : The piperazine component may confer neuroprotective properties or modulate neurotransmitter systems, suggesting applications in treating neurological conditions .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
Vergleich Mit ähnlichen Verbindungen
5-(MorpholinoMethyl)isoxazole-3-carboxylic Acid Hydrochloride
Structural Differences :
- Heterocyclic amine : Morpholine (oxygen-containing six-membered ring) replaces 4-methylpiperazine.
- Molecular formula: C₉H₁₃ClN₂O₄ (monohydrochloride) vs. the target compound’s likely formula C₁₀H₁₆Cl₂N₃O₃ (dihydrochloride).
Implications :
- The morpholine analog may exhibit reduced cellular permeability due to lower lipophilicity compared to the 4-methylpiperazine derivative.
- highlights piperazine derivatives in kinase inhibitor synthesis, suggesting the target compound’s piperazine group could enhance target affinity via additional hydrogen bonding .
| Property | Target Compound | Morpholine Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~328.17 (estimated) | 248.66 |
| Amine Group | 4-Methylpiperazine | Morpholine |
| Salt Form | Dihydrochloride | Hydrochloride |
5-Methyl-4-[(4-Methylpiperazin-1-yl)methyl]isoxazole-3-carboxylic Acid Hydrochloride
Structural Differences :
- Substituent Position : Methyl group at the 4-position of the oxazole ring vs. the target compound’s 5-position.
- CAS : 1431966-48-1 (hydrochloride salt) .
Implications :
- Steric and electronic effects differ due to substituent positioning. The 4-methyl group may hinder interactions with planar binding sites (e.g., enzyme active pockets), whereas the 5-position in the target compound could allow better alignment with hydrophobic regions.
- The dihydrochloride form of the target compound likely offers higher aqueous solubility than the monohydrochloride analog .
5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid Hydrochloride
Structural Differences :
- Amine Group : Azidopiperidine (contains reactive -N₃ group) replaces 4-methylpiperazine.
- Reactivity : The azide group enables click chemistry applications but introduces instability risks .
Implications :
- The target compound’s 4-methylpiperazine is pharmacologically favorable for stability and safety, whereas the azide derivative requires stringent handling.
General Pharmacophoric Trends
- Piperazine vs. Morpholine : Piperazine derivatives (e.g., ) are prevalent in drug candidates due to their dual hydrogen-bonding capacity and tunable basicity. Morpholine analogs may serve as alternatives for reducing off-target interactions .
- Salt Forms: Dihydrochloride salts (target compound) enhance solubility for parenteral formulations, whereas monohydrochloride salts () are typical for oral dosing .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the compound’s structural identity and purity?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Confirm the presence of the piperazine and oxazole moieties via - and -NMR spectra. For example, the methylpiperazinyl group will show distinct proton signals between δ 2.3–2.8 ppm (CH and CH) .
-
High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 220–254 nm. A purity threshold of ≥95% is typical for research-grade material .
-
Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., [M+H] ion) to confirm the dihydrochloride salt form .
-
Melting Point Analysis : Compare observed mp (e.g., 239–241°C for analogs) with literature values to detect impurities .
Table 1 : Key Analytical Parameters
Technique Target Data Reference Standard NMR Structural confirmation Piperazine/oxazole analogs HPLC Purity ≥95% Pharmacopeial guidelines LC-MS [M+H] = Calculated MW + 2HCl Amadis Chemical protocols
Q. How can researchers optimize synthesis protocols to minimize by-products?
- Methodological Answer :
- Stepwise Functionalization : Prioritize introducing the methylpiperazine group before carboxylation to avoid side reactions at the oxazole ring .
- By-Product Analysis : Use preparative TLC or column chromatography to isolate and characterize impurities (e.g., desmethyl derivatives or oxidized intermediates) .
- Reaction Monitoring : Employ in-situ IR spectroscopy to track carbonyl formation (1700–1750 cm) and ensure completion of carboxylation .
Advanced Research Questions
Q. How should conflicting data on the compound’s biological activity be resolved?
- Methodological Answer :
-
Dose-Response Curves : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects. For example, antimicrobial activity may vary with bacterial strain .
-
Target Validation : Use CRISPR/Cas9 knockdowns or competitive binding assays to confirm specificity for suspected targets (e.g., kinase or GPCR families) .
-
Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers due to variable purity or solvent systems .
Table 2 : Common Biological Assay Variables
Q. What experimental designs are optimal for studying environmental fate and degradation pathways?
- Methodological Answer :
- Microcosm Studies : Simulate soil/water systems under controlled pH and UV exposure to track abiotic degradation (e.g., hydrolysis of the oxazole ring) .
- High-Resolution Mass Spectrometry (HRMS) : Identify transformation products (e.g., demethylated piperazine derivatives) and quantify half-lives .
- Ecotoxicology Assays : Use OECD guidelines to assess acute toxicity in Daphnia magna or algae, linking degradation products to ecological risks .
Q. How can pharmacokinetic (PK) studies be designed to account for the compound’s solubility limitations?
- Methodological Answer :
- Salt Form Comparison : Evaluate bioavailability of dihydrochloride vs. free base forms using in situ intestinal perfusion models .
- Prodrug Strategies : Synthesize ester derivatives of the carboxylic acid group to enhance membrane permeability .
- PBPK Modeling : Integrate solubility, logP, and plasma protein binding data to predict tissue distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
